
3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with an iodine atom and a 4-methylbenzenesulfonyl group
Vorbereitungsmethoden
The synthesis of 3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-methylbenzenesulfonyl chloride: This is achieved by reacting 4-methylbenzenesulfonic acid with thionyl chloride.
Iodination: The 4-methylbenzenesulfonyl chloride is then iodinated using iodine and a suitable oxidizing agent.
Pyrrolidine ring formation: The iodinated compound is reacted with pyrrolidine under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The iodine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Iodo-1-(4-methylbenzene-1-sulfonyl)pyrrolidine include:
- 3-Iodo-4-methylbenzenesulfonyl chloride
- Pyrrolidine derivatives with different substituents
- Other sulfonyl-substituted pyrrolidines
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919284-59-6 |
|---|---|
Molekularformel |
C11H14INO2S |
Molekulargewicht |
351.21 g/mol |
IUPAC-Name |
3-iodo-1-(4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H14INO2S/c1-9-2-4-11(5-3-9)16(14,15)13-7-6-10(12)8-13/h2-5,10H,6-8H2,1H3 |
InChI-Schlüssel |
NHBLQUHJWALERS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
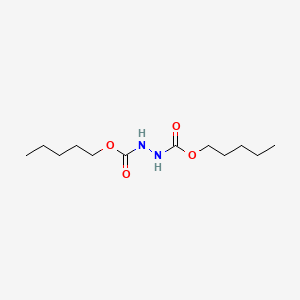


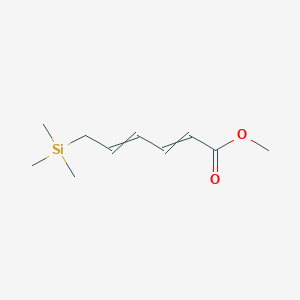
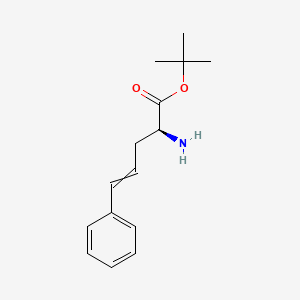
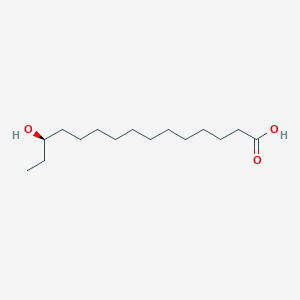

![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)


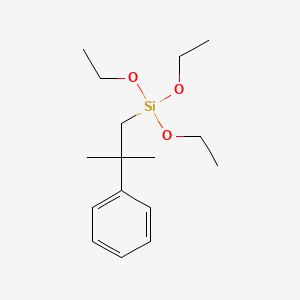

![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)
